methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

C–Br Bond Dissociation Energy Suzuki-Miyaura Coupling Palladium Catalysis

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1429419-32-8) is a heterocyclic building block belonging to the 1,3,4-trisubstituted pyrazole class. It possesses a bromine at the 4-position, a 2,2-difluoroethyl group at N-1, and a methyl ester at the 3-position (C₇H₇BrF₂N₂O₂, MW 269.04).

Molecular Formula C7H7BrF2N2O2
Molecular Weight 269.046
CAS No. 1429419-32-8
Cat. No. B2861119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
CAS1429419-32-8
Molecular FormulaC7H7BrF2N2O2
Molecular Weight269.046
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1Br)CC(F)F
InChIInChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-12(11-6)3-5(9)10/h2,5H,3H2,1H3
InChIKeyYKSSALDMADZLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-1-(2,2-difluoroethyl)-1H-Pyrazole-3-Carboxylate (CAS 1429419-32-8): Core Structural and Physicochemical Profile for Strategic Sourcing


Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1429419-32-8) is a heterocyclic building block belonging to the 1,3,4-trisubstituted pyrazole class. It possesses a bromine at the 4-position, a 2,2-difluoroethyl group at N-1, and a methyl ester at the 3-position (C₇H₇BrF₂N₂O₂, MW 269.04) . The compound is supplied by multiple vendors as a >97% purity solid, with comprehensive analytical certification (NMR, HPLC, GC) supporting its use in medicinal chemistry and agrochemical intermediate synthesis .

Why Generic Substitution Is Ineffective for Methyl 4-Bromo-1-(2,2-difluoroethyl)-1H-Pyrazole-3-Carboxylate


The compound's C-4 bromine enables chemoselective cross-coupling that is kinetically favored over the C-4 chloro analog, while the N-1 2,2-difluoroethyl motif imparts distinct lipophilicity and metabolic stability compared to N-1 methyl or ethyl analogs [1]. Interchanging with close analogs risks compromising downstream reactivity, pharmacokinetic profiles, or synthetic tractability due to these non-trivial electronic and steric effects.

Product-Specific Quantitative Evidence Guide for Methyl 4-Bromo-1-(2,2-difluoroethyl)-1H-Pyrazole-3-Carboxylate


Enhanced Electrophilic Reactivity in Cross-Coupling vs. 4-Chloro Analog

The C–Br bond in the 4-bromo substituent of the target compound exhibits a bond dissociation energy (BDE) of approximately 285 kJ/mol, compared to the C–Cl BDE of ~327 kJ/mol in methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1245772-36-4) [1]. This ~42 kJ/mol lower BDE translates to faster oxidative addition with Pd(0) catalysts, enabling higher yields in Suzuki-Miyaura couplings under milder conditions.

C–Br Bond Dissociation Energy Suzuki-Miyaura Coupling Palladium Catalysis

Calculated Lipophilicity (LogP) Advantage Over 4-Chloro and N-Methyl Analogs

The target compound exhibits a calculated LogP of 1.70 (ACD/Labs Percepta), placing it in a favorable lipophilicity range for membrane permeability . In contrast, the 4-chloro analog has a lower calculated LogP (approximately 1.3–1.5 by the same prediction method), and the N-methyl analog (methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, CAS 211738-66-8) has a markedly lower LogP (~0.8–1.0) due to the absence of the fluorinated alkyl group .

Lipophilicity Drug-Likeness Calculated LogP

Supplier-Validated Purity and Analytical Certification for Reproducible Procurement

The compound is commercially available with a guaranteed purity of ≥97% (Bidepharm) or 98% (Leyan), accompanied by batch-specific analytical data packages including ¹H-NMR, HPLC, and GC traces . This level of certification exceeds the often-unreported purity of custom-synthesized or catalog-only analogs, reducing the risk of failed coupling reactions due to impurities.

Purity Certification Quality Control NMR/HPLC/GC

Precedented Utility of the 2,2-Difluoroethyl Pyrazole Motif in HPK1 Inhibitor Lead Optimization

A 2025 study by AstraZeneca identified a difluoroethyl pyrazole (compound 16a) as an in vivo tool HPK1 inhibitor demonstrating desired pharmacodynamic response in mice [1]. While the target compound is an earlier-stage building block rather than the final inhibitor, the structural congruence highlights that 2,2-difluoroethyl substitution on the pyrazole N-1 position is a validated design element in contemporary kinase inhibitor programs. The 4-bromo handle in the target compound uniquely allows late-stage diversification to rapidly generate SAR around this privileged scaffold.

HPK1 Inhibitor Immuno-oncology Difluoroethyl Pyrazole

Optimal Application Scenarios for Methyl 4-Bromo-1-(2,2-difluoroethyl)-1H-Pyrazole-3-Carboxylate Based on Verified Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The target compound's C-4 bromine permits efficient Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling rapid generation of 4-aryl pyrazole analogs. The lower C–Br BDE (~285 kJ/mol) compared to the C–Cl analog (~327 kJ/mol) translates to higher conversion under mild conditions, making it the preferred substrate for parallel medicinal chemistry libraries targeting kinases such as HPK1 where the difluoroethyl group is a proven pharmacophore [1][2].

Synthesis of 3-Carboxamide Pyrazole Derivatives for Agrochemical Intermediate Exploration

The methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with amines to form 3-carboxamide derivatives. The difluoroethyl group enhances lipophilicity and metabolic stability, making such amides attractive candidates for fungicide or herbicide lead discovery programs. The high certified purity (≥97%) ensures reliable conversion in multi-step sequences .

Building Block for Structure-Activity Relationship (SAR) Studies on HPK1 and Related Kinase Targets

Given the structural alignment with the difluoroethyl pyrazole core of the validated HPK1 inhibitor 16a, this compound serves as a strategic entry point for synthesizing focused libraries around the N-1 difluoroethyl motif. The combination of the bromine handle and the ester functional group allows sequential diversification at C-4 and C-3 positions, enabling comprehensive SAR exploration [2].

Quality-Controlled Intermediate for Scale-Up and Preclinical Candidate Synthesis

For projects advancing to preclinical development, the availability of this compound with batch-specific analytical certification (NMR, HPLC, GC) reduces the burden of in-house re-purification and characterization. This reliability is critical when scaling from milligram to gram quantities while maintaining consistent impurity profiles and reaction outcomes .

Quote Request

Request a Quote for methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.